molecular formula C7H17Cl2NSi B8702523 2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine CAS No. 82475-57-8

2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine

Cat. No.: B8702523
CAS No.: 82475-57-8
M. Wt: 214.20 g/mol
InChI Key: LREGBYAVKWWAIK-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and pharmaceutical applications. The compound is characterized by the presence of chloroethyl and trimethylsilyl groups attached to an ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine typically involves the reaction of diethanolamine with thionyl chloride. The reaction is carried out in chloroform at temperatures below 0°C to ensure the stability of the intermediate products . The resulting product is then treated with trimethylsilyl chloride to introduce the trimethylsilyl group.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and controlled environments ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Thiourea, thiosulfate, and ammonia are commonly used nucleophiles.

    Solvents: Aqueous solutions and organic solvents like chloroform are used depending on the reaction type.

    Temperature: Reactions are typically carried out at low temperatures to stabilize intermediates.

Major Products

Mechanism of Action

The compound exerts its effects primarily through alkylation. It binds to DNA, forming cross-links that prevent DNA replication and transcription. This mechanism is similar to other nitrogen mustards, which are known for their use in chemotherapy . The molecular targets include the N7 nitrogen on the DNA base guanine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-chloroethyl)-N-trimethylsilyl-ethanamine is unique due to the presence of the trimethylsilyl group, which can influence its reactivity and solubility. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

CAS No.

82475-57-8

Molecular Formula

C7H17Cl2NSi

Molecular Weight

214.20 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-trimethylsilylethanamine

InChI

InChI=1S/C7H17Cl2NSi/c1-11(2,3)10(6-4-8)7-5-9/h4-7H2,1-3H3

InChI Key

LREGBYAVKWWAIK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(CCCl)CCCl

Origin of Product

United States

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